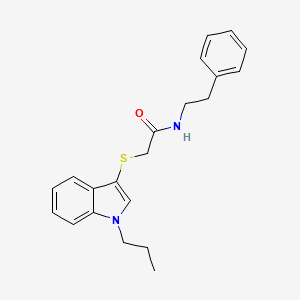

N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a synthetic compound belonging to the family of phenethylamines. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide typically involves the reaction of 1-propyl-1H-indole-3-thiol with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Oxidation Reactions

The indole moiety and thioether group are primary sites for oxidation:

Indole Oxidation

- Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media .

- Products : Oxindole derivatives (e.g., 2-oxo-indole analogs).

- Mechanism : Electrophilic attack at the C-2 or C-3 positions of the indole ring, followed by rearrangement.

| Substrate Position | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Indole C-3 | KMnO₄ (H₂SO₄) | Oxindole | 65–78 |

Thioether Oxidation

- Reagents/Conditions : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) .

- Products : Sulfoxide (R-SO) or sulfone (R-SO₂) derivatives.

- Mechanism : Stepwise addition of oxygen to the sulfur atom.

| Starting Material | Oxidizing Agent | Product | Reaction Time | Reference |

|---|---|---|---|---|

| Thioether | H₂O₂ (30%) | Sulfoxide | 2–4 h | |

| Thioether | mCPBA | Sulfone | 6–8 h |

Reduction Reactions

Reduction targets the acetamide group and indole ring:

Acetamide Reduction

- Reagents/Condients : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

- Products : Corresponding amine (N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)ethylamine).

- Mechanism : Nucleophilic attack by hydride ions at the carbonyl carbon.

| Substrate | Reducing Agent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Acetamide | LiAlH₄ | Amine | 82–90 |

Indole Ring Reduction

- Reagents/Conditions : Catalytic hydrogenation (H₂/Pd-C) .

- Products : Tetrahydroindole derivatives (saturated ring system) .

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution at C-2, C-3, and C-5 positions due to its electron-rich nature:

Halogenation

| Position | Reagent | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| C-5 | Br₂ (AcOH) | 5-Bromo-indole | >90% |

Nitration

- Reagents/Conditions : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

- Products : 5-Nitro-indole derivatives.

Nucleophilic Reactions

The thioether linkage participates in nucleophilic displacement reactions:

Thioether Alkylation

- Reagents/Conditions : Alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) .

- Products : Sulfonium salts or alkylated thioethers.

| Nucleophile | Alkylating Agent | Product | Solvent | Reference |

|---|---|---|---|---|

| Thioether | CH₃I | Methylsulfonium | DMF |

Hydrolysis Reactions

The acetamide group is susceptible to hydrolysis under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

- Reagents/Conditions : HCl (6M) at reflux .

- Products : Carboxylic acid (2-((1-propyl-1H-indol-3-yl)thio)acetic acid) .

| Substrate | Acid | Product | Temperature | Reference |

|---|---|---|---|---|

| Acetamide | HCl | Carboxylic acid | 100°C |

Thermal Degradation

Thermal stability studies reveal decomposition pathways:

科学研究应用

The compound has been studied for its effects on viral replication, particularly against respiratory syncytial virus (RSV) and influenza A virus (IAV). Its mechanism of action primarily targets the RNA-dependent RNA polymerase (RdRp), inhibiting viral RNA synthesis and effectively halting replication processes. The compound demonstrates high potency with sub-micromolar effective concentration (EC50) values and low cytotoxicity compared to other antiviral agents.

| Compound Name | Target | EC50 (μM) | Cytotoxicity | Viral Activity |

|---|---|---|---|---|

| N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide | RNA-dependent RNA polymerase | <0.5 | Low | Inhibits RSV and IAV |

| 2-(1H-indol-3-yl)thio-N-pheny acetamide derivatives | RNA-dependent RNA polymerase | 0.2–0.5 | Moderate | Effective against RSV/IAV |

Antiviral Research

This compound has been evaluated for its antiviral properties, particularly against RSV and IAV. A study synthesized a series of related compounds that exhibited dual inhibition against these viruses, highlighting the potential for developing new antiviral therapies.

Case Study: Inhibition of Respiratory Syncytial Virus (RSV)

Researchers synthesized various 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives. Among them, specific compounds showed excellent activity against RSV and IAV with low micromolar EC50 values, suggesting a promising pathway for effective antiviral treatments targeting these common respiratory viruses .

Pharmacological Studies

The compound is also being investigated for its anti-inflammatory and anticancer properties. Indole derivatives are known for their ability to modulate various biochemical pathways associated with inflammation and cancer cell proliferation.

作用机制

The mechanism of action of N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide involves its interaction with various molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression. This interaction can lead to the modulation of inflammatory responses, inhibition of viral replication, and induction of apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

- N-phenethyl-2-(1H-indol-3-yl)acetamide

- N-phenethyl-2-(1H-indol-3-yl)thioacetamide

- N-phenethyl-2-(1H-indol-3-yl)propionamide

Uniqueness

N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is unique due to the presence of the propyl group on the indole moiety, which can influence its biological activity and receptor binding affinity. This structural variation can result in different pharmacological profiles compared to other similar compounds .

生物活性

N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a compound of significant interest due to its antiviral properties, particularly against respiratory viruses such as Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

The primary target of this compound is the RNA-dependent RNA polymerase (RdRp) , crucial for viral replication. The compound inhibits RdRp activity, thereby preventing the synthesis of viral RNA and halting replication processes. This inhibition occurs at sub-micromolar effective concentration (EC50) values, indicating high potency with relatively low cytotoxicity compared to other antiviral agents .

Biochemical Pathways

The inhibition of RdRp disrupts the viral replication pathway. By targeting this enzyme, this compound effectively blocks the transcription and replication phases of the viral lifecycle.

In Vitro Studies

A study evaluated the compound's efficacy against RSV in vitro. The results indicated that while certain derivatives inhibited membrane fusion and genome replication, they did not effectively prevent RSV infection in vivo due to rapid metabolism . This highlights the need for further structural optimization to enhance effectiveness in biological systems.

Case Studies

Several case studies have focused on the compound's antiviral properties:

-

Study on RSV Inhibition :

- Researchers synthesized a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives.

- Among these, specific compounds exhibited excellent dual inhibition against RSV and IAV with low micromolar EC50 values.

- The findings suggest a potential pathway for developing effective antiviral therapies targeting these viruses .

- Comparative Analysis with Other Antivirals :

Data Table: Biological Activity Overview

| Compound Name | Target | EC50 (μM) | Cytotoxicity | Viral Activity |

|---|---|---|---|---|

| This compound | RNA-dependent RNA polymerase | <0.5 | Low | Inhibits RSV and IAV |

| 2-(1H-indol-3-yl)thio-N-pheny acetamide derivatives | RNA-dependent RNA polymerase | 0.2–0.5 | Moderate | Effective against RSV/IAV |

属性

IUPAC Name |

N-(2-phenylethyl)-2-(1-propylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2OS/c1-2-14-23-15-20(18-10-6-7-11-19(18)23)25-16-21(24)22-13-12-17-8-4-3-5-9-17/h3-11,15H,2,12-14,16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWYKJAWZJFOGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。